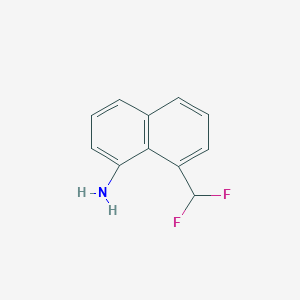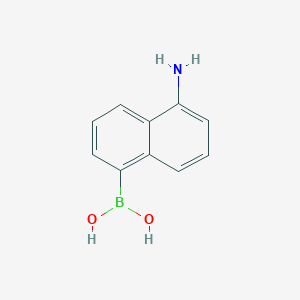
(5-Aminonaphthalen-1-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Aminonaphthalen-1-yl)boronic acid is an organic compound that belongs to the class of boronic acids These compounds are characterized by the presence of a boron atom bonded to an oxygen and a hydroxyl group The structure of this compound includes a naphthalene ring substituted with an amino group at the 5-position and a boronic acid group at the 1-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated naphthalene derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient, making it suitable for large-scale synthesis.
Industrial Production Methods: Industrial production of (5-Aminonaphthalen-1-yl)boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions: (5-Aminonaphthalen-1-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Palladium catalysts and bases like potassium carbonate or sodium hydroxide are used in coupling reactions.
Major Products Formed: The major products formed from these reactions include boronic esters, substituted naphthalenes, and various amine derivatives.
Wissenschaftliche Forschungsanwendungen
(5-Aminonaphthalen-1-yl)boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (5-Aminonaphthalen-1-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as the development of sensors and enzyme inhibitors. The boronic acid group can interact with hydroxyl groups on biomolecules, leading to the formation of stable complexes that can modulate biological activity .
Vergleich Mit ähnlichen Verbindungen
Phenylboronic Acid: Similar in structure but lacks the naphthalene ring.
(3-Aminonaphthalen-1-yl)boronic Acid: Similar structure but with the amino group at the 3-position.
(2-Aminonaphthalen-1-yl)boronic Acid: Similar structure but with the amino group at the 2-position.
Uniqueness: (5-Aminonaphthalen-1-yl)boronic acid is unique due to the specific positioning of the amino and boronic acid groups on the naphthalene ring, which imparts distinct chemical reactivity and biological activity. This makes it particularly useful in applications requiring selective binding and reactivity.
Eigenschaften
CAS-Nummer |
882527-38-0 |
|---|---|
Molekularformel |
C10H10BNO2 |
Molekulargewicht |
187.00 g/mol |
IUPAC-Name |
(5-aminonaphthalen-1-yl)boronic acid |
InChI |
InChI=1S/C10H10BNO2/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h1-6,13-14H,12H2 |
InChI-Schlüssel |
UUUJTFIJGLQUDP-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C2C=CC=C(C2=CC=C1)N)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid](/img/structure/B11905867.png)
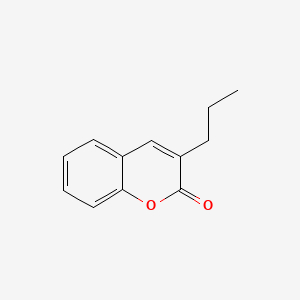
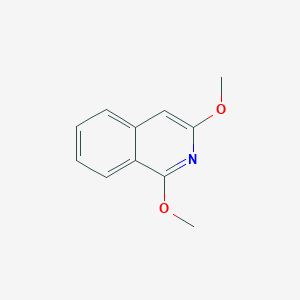
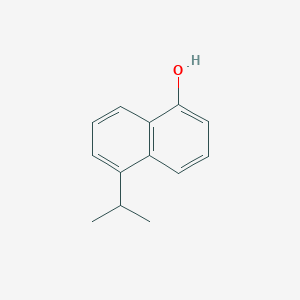
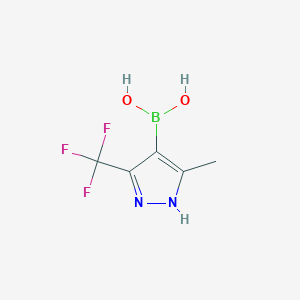


![5,7-Dimethyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B11905905.png)
![5-(Trifluoromethyl)-1H-pyrazolo[4,3-B]pyridine](/img/structure/B11905907.png)

